2,5-dichloro-1H-indole
Overview
Description
2,5-Dichloro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-1H-indole typically involves the chlorination of indole derivatives. One common method is the reaction of indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a catalyst to achieve selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
2,5-Dichloro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a subject of interest in the study of enzyme inhibitors and receptor ligands.
Medicine: Research into its potential therapeutic applications includes its use as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,5-dichloro-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chlorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological effects .
Comparison with Similar Compounds
2,5-Dichloro-1H-indole can be compared with other indole derivatives such as:
2-Chloro-1H-indole: Lacks the second chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-1H-indole: Similar to this compound but with only one chlorine atom, leading to different chemical properties.
2,3-Dichloro-1H-indole: Chlorination at different positions can result in distinct reactivity and applications.
The uniqueness of this compound lies in the specific positioning of the chlorine atoms, which can influence its chemical behavior and biological interactions .
Properties
IUPAC Name |
2,5-dichloro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGSVZVXLMVXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314277 | |
Record name | 2,5-Dichloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916258-28-1 | |
Record name | 2,5-Dichloro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916258-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.